![molecular formula C24H20F3N3OS B2498660 3-[(4-メチルフェニル)メチルスルファニル]-4-フェニル-5-[[3-(トリフルオロメチル)フェノキシ]メチル]-1,2,4-トリアゾール CAS No. 383145-78-6](/img/structure/B2498660.png)
3-[(4-メチルフェニル)メチルスルファニル]-4-フェニル-5-[[3-(トリフルオロメチル)フェノキシ]メチル]-1,2,4-トリアゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Methylphenyl)methylsulfanyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole is a useful research compound. Its molecular formula is C24H20F3N3OS and its molecular weight is 455.5. The purity is usually 95%.
BenchChem offers high-quality 3-[(4-Methylphenyl)methylsulfanyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(4-Methylphenyl)methylsulfanyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
もちろんです!3-[(4-メチルフェニル)メチルスルファニル]-4-フェニル-5-[[3-(トリフルオロメチル)フェノキシ]メチル]-1,2,4-トリアゾールの科学研究における用途に関する包括的な分析を以下に示します。
抗真菌剤
この化合物は、抗真菌剤としての可能性を示しています。トリアゾール環は、多くの抗真菌薬に共通する特徴であり、真菌細胞膜の重要な構成要素であるエルゴステロールの合成を阻害します。 研究によると、フェニル基とトリフルオロメチル基の修飾により、さまざまな病原性真菌に対する抗真菌活性を強化できることが示されています .
抗がん特性
研究では、この化合物は細胞増殖を阻害する能力があるため、抗がん剤としての可能性が探求されています。トリフルオロメチル基は、抗がん剤の生物学的利用能と代謝安定性を高めることが知られています。 研究では、この化合物の誘導体が癌細胞のアポトーシスを誘導できることが示されており、さらなる開発のための有望な候補となっています .
抗炎症作用
この化合物の構造は、抗炎症作用の可能性を示唆しています。トリアゾール誘導体は、炎症過程において重要な役割を果たすシクロオキシゲナーゼ(COX)酵素を阻害することが知られています。 この阻害は、炎症性メディエーターの産生を減らすことができ、この化合物は炎症性疾患の治療に役立ちます .
材料科学
生物学的用途に加えて、この化合物は材料科学における可能性を秘めています。そのユニークな化学構造は、熱安定性の向上や化学的劣化に対する耐性などの特定の特性を持つ新規ポリマーや材料の合成に利用できます。これは、さまざまな産業用途向けの高度な材料を開発するために役立ちます。
作用機序
Target of action
It shares structural similarities with fluoxetine , a well-known antidepressant that primarily targets the serotonin transporter (SERT), inhibiting the reuptake of serotonin and thereby increasing its availability in the synaptic cleft .
Mode of action
While the exact mode of action for this compound is unknown, if it behaves similarly to fluoxetine, it might interact with its target protein to modulate neurotransmitter levels, leading to changes in neuronal signaling .
Biochemical pathways
Without specific information on this compound, it’s difficult to determine the exact biochemical pathways it affects. If it acts like fluoxetine, it could influence the serotonergic system and related pathways .
Result of action
If it acts similarly to fluoxetine, it could lead to increased serotonin levels in the brain, potentially impacting mood and behavior .
特性
IUPAC Name |
3-[(4-methylphenyl)methylsulfanyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3N3OS/c1-17-10-12-18(13-11-17)16-32-23-29-28-22(30(23)20-7-3-2-4-8-20)15-31-21-9-5-6-19(14-21)24(25,26)27/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGOVVIVSBESQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)COC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2498579.png)

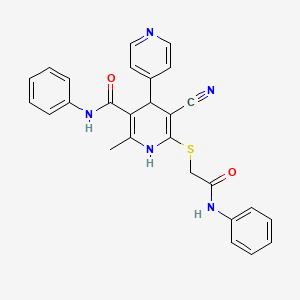

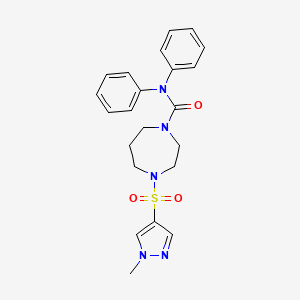

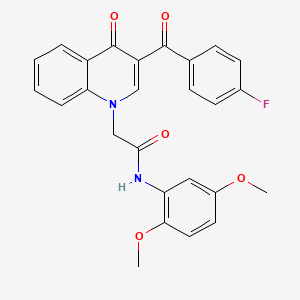
![2-(methylsulfanyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide](/img/structure/B2498590.png)
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol;dihydrochloride](/img/structure/B2498591.png)
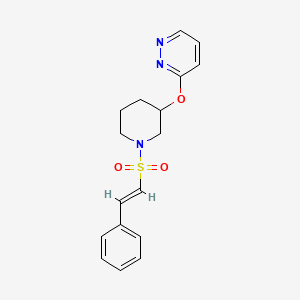
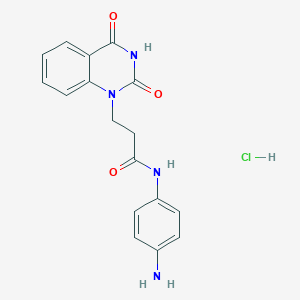

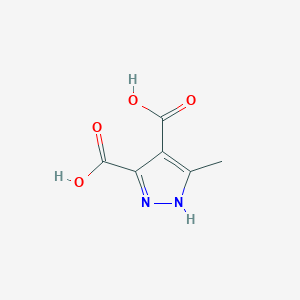
![8-(naphthalene-1-sulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2498599.png)
